4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzotriazole core. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield various substituted benzotriazoles.
- Reduction reactions yield 4-amino-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole.
- Oxidation reactions yield 4-bromo-2-carboxy-7-nitro-2H-benzo[d][1,2,3]triazole.
Scientific Research Applications
4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
- 4,7-Dibromo-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole
- 4-Bromo-2-nitrobenzoic acid
Comparison: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to 4,7-dibromo-2H-benzo[d][1,2,3]triazole, it has a methyl group that can influence its solubility and interaction with biological targets. The nitro group also provides additional sites for chemical modification and potential bioactivity.
Properties
Molecular Formula |
C7H5BrN4O2 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-7-nitrobenzotriazole |
InChI |
InChI=1S/C7H5BrN4O2/c1-11-9-6-4(8)2-3-5(12(13)14)7(6)10-11/h2-3H,1H3 |
InChI Key |
PHNKHEFTXWMSLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C(=CC=C(C2=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.